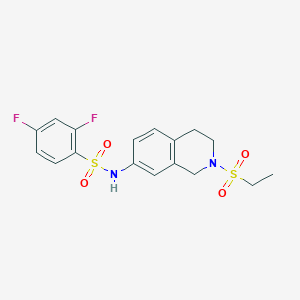

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzenesulfonamide

Description

N-(2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzenesulfonamide is a sulfonamide derivative featuring a tetrahydroisoquinoline core.

Properties

IUPAC Name |

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,4-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N2O4S2/c1-2-26(22,23)21-8-7-12-3-5-15(9-13(12)11-21)20-27(24,25)17-6-4-14(18)10-16(17)19/h3-6,9-10,20H,2,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCAGJNFNVZLKBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzenesulfonamide is a complex organic compound that belongs to the class of tetrahydroisoquinoline derivatives. This compound is notable for its potential biological activities, particularly in the context of medicinal chemistry and drug development. Understanding its biological activity involves exploring its mechanisms of action, target interactions, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H18F2N2O2S2. It features a tetrahydroisoquinoline core that is known for its diverse pharmacological properties. The presence of the ethylsulfonyl group and difluorobenzenesulfonamide moiety suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, similar tetrahydroisoquinoline derivatives have shown inhibitory effects on monoacylglycerol acyltransferase 2 (MGAT2), which is linked to obesity and diabetes management .

- Modulation of Neurotransmitter Systems : Given the structural features of the tetrahydroisoquinoline core, this compound may interact with dopaminergic and serotonergic systems, influencing neurotransmitter release and receptor activity.

Biological Assays and Activity Data

Research findings indicate that this compound exhibits significant biological activity in various assays:

| Assay Type | IC50 Value | Effect Observed |

|---|---|---|

| Enzyme Inhibition | 1522 nM | Moderate potency against MGAT2 |

| Fat Absorption Suppression | 57% | Significant reduction in fat absorption in vivo |

These data suggest that the compound may have therapeutic potential in treating metabolic disorders by modulating fat absorption and enzyme activity .

Case Studies

- Obesity Treatment : A study explored the inhibition of MGAT2 by related compounds and demonstrated that tetrahydroisoquinoline derivatives could significantly suppress fat absorption in animal models. The results indicated a promising avenue for developing anti-obesity medications .

- Neurodegenerative Disorders : Other research has investigated the neuroprotective effects of tetrahydroisoquinoline derivatives in models of neurodegeneration. These studies highlight potential applications in treating diseases such as Alzheimer's and Parkinson's by modulating neurotransmitter systems.

Comparison with Similar Compounds

Structural Analog: N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide ()

Key Differences :

- Core Structure: Both compounds share a tetrahydroisoquinoline-sulfonamide backbone. However, the target compound has an ethylsulfonyl group at position 2, while the analog in features a trifluoroacetyl group at position 2 and a cyclopropylethyl-substituted fluorophenyl group at position 6 .

- Synthetic Routes : The analog’s synthesis involves Friedel-Crafts acylation and chlorosulfonation steps, similar to methodologies that could be applied to the target compound. Large-scale synthesis (100 g) demonstrates scalability, with characterization via NMR and HRMS .

Triazole-Thione Derivatives with 2,4-Difluorophenyl Groups ()

Key Similarities :

- Aromatic Fluorination : The 2,4-difluorophenyl group in the target compound is also present in hydrazinecarbothioamides [4–6] and triazole-thiones [7–9] from . This group enhances metabolic stability and influences electronic properties .

- Tautomerism : While the target compound lacks a triazole-thione system, highlights the equilibrium between thione and thiol tautomers in analogs. The absence of νS-H bands (~2500–2600 cm⁻¹) in IR spectra confirms the thione form dominance, a principle applicable to sulfonamide stability analysis .

Table 2: Functional Group and Spectral Comparison

Sulfonamide Derivatives with Heterocyclic Motifs ()

Key Differences :

- Substituent Complexity : describes sulfonamides with morpholinyl and bromo substituents (e.g., N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide). These bulkier groups may reduce solubility compared to the target compound’s ethylsulfonyl and difluorophenyl groups.

- Molecular Weight : The target compound’s molecular weight (estimated ~450 g/mol) is lower than analogs in (e.g., compound with MW 589.64 g/mol), suggesting improved bioavailability .

Table 3: Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzenesulfonamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A critical step is the introduction of the ethylsulfonyl group via ethylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) . Prior steps include catalytic hydrogenation to form the tetrahydroisoquinoline core, followed by sulfonamide coupling using 2,4-difluorobenzenesulfonyl chloride. Reaction optimization (temperature, solvent, stoichiometry) is essential to achieve >90% purity, as confirmed by HPLC .

Q. How can the compound’s structural integrity be validated post-synthesis?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the tetrahydroisoquinoline scaffold and sulfonamide linkage. For example, the ethylsulfonyl group exhibits characteristic S=O stretching at 1150–1300 cm⁻¹ in FT-IR. Mass spectrometry (ESI-MS) should match the molecular ion peak (e.g., [M+H]⁺ at m/z 469.5 for C₁₉H₁₉F₂N₂O₄S₂) . X-ray crystallography may resolve ambiguities in stereochemistry .

Q. What preliminary biological assays are suitable for screening this compound?

- Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK-293 or HeLa cells) to establish IC₅₀ values. For target identification, use fluorescence polarization assays to study binding affinity with enzymes like carbonic anhydrase or kinases, given the sulfonamide group’s known role in enzyme inhibition . Dose-response curves and positive/negative controls are critical to validate activity .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved (e.g., inconsistent IC₅₀ values across studies)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum concentration). Standardize protocols:

- Buffer consistency : Use HEPES (pH 7.4) for enzyme assays.

- Solubility controls : Pre-dissolve in DMSO (<0.1% final concentration).

- Replicate design : Perform triplicate runs with independent compound batches.

Statistical tools like ANOVA can identify outliers. Cross-validate with orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Methodological Answer : Modify substituents to enhance bioavailability:

- LogP adjustment : Introduce polar groups (e.g., hydroxyl) to reduce LogP from ~3.5 to <2.5, improving aqueous solubility.

- Metabolic stability : Test liver microsome assays (human/rat) to identify vulnerable sites (e.g., ethylsulfonyl oxidation). Replace with trifluoromethylsulfonyl for stability .

- Plasma protein binding : Use equilibrium dialysis to quantify unbound fraction; aim for >10% to ensure efficacy .

Q. How can computational modeling guide SAR studies for this compound?

- Methodological Answer : Perform docking simulations (AutoDock Vina) using crystallographic data of target enzymes (e.g., PDB: 3LXY for carbonic anhydrase). Focus on the sulfonamide’s interaction with zinc ions in the active site. Validate predictions via MD simulations (GROMACS) to assess binding stability over 100 ns. Prioritize derivatives with ΔG < -8 kcal/mol .

Data Contradiction and Mechanistic Analysis

Q. Why do similar compounds exhibit divergent biological activities despite structural homology?

- Methodological Answer : Subtle structural changes (e.g., fluorine vs. chlorine substitution) alter electronic profiles. For example, 2,4-difluorobenzenesulfonamide has higher electronegativity than 4-chlorophenyl analogs, affecting hydrogen bonding with target residues. Use Hammett plots to correlate substituent σ values with activity trends .

Q. How to address low reproducibility in synthetic yields across labs?

- Methodological Answer : Trace impurities (e.g., residual amines) may deactivate reagents. Implement quality-by-design (QbD) protocols :

- Reagent purity : Use sulfonyl chlorides with ≥98% purity (HPLC-UV).

- Moisture control : Conduct reactions under N₂ atmosphere with molecular sieves.

- In-line analytics : Monitor reactions via FT-IR for real-time conversion tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.